1-C-(Indol-3-yl)glycerol 3-phosphate

Description

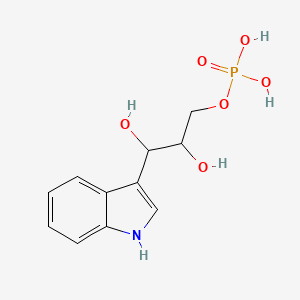

Structure

3D Structure

Properties

CAS No. |

4220-97-7 |

|---|---|

Molecular Formula |

C11H14NO6P |

Molecular Weight |

287.21 g/mol |

IUPAC Name |

[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |

InChI Key |

NQEQTYPJSIEPHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |

Synonyms |

indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Tryptophan Synthesis: A Technical Guide to the Role of 1-C-(Indol-3-yl)glycerol 3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) in the biosynthesis of tryptophan. As the direct precursor to indole, IGP stands at a pivotal juncture in this essential metabolic pathway. This document provides a comprehensive overview of the enzymatic reactions centered around IGP, detailed experimental protocols for their study, and a summary of key quantitative data to support further research and drug development efforts targeting this pathway.

Introduction to Tryptophan Biosynthesis and the Central Role of IGP

Tryptophan is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. In microorganisms and plants, the tryptophan biosynthesis pathway is a complex, multi-step process that converts chorismate to tryptophan. This compound (IGP) is a key intermediate in this pathway, serving as the substrate for the final stages of tryptophan synthesis. The formation and conversion of IGP are catalyzed by two crucial enzymes: Indole-3-glycerol phosphate synthase (IGPS) and Tryptophan synthase (TS).

The reaction catalyzed by IGPS involves the cyclization of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to form IGP, releasing carbon dioxide and water in the process.[1][2] This irreversible step commits the molecule to the tryptophan pathway. Subsequently, the tryptophan synthase complex, a heterodimer of α and β subunits, catalyzes the conversion of IGP to tryptophan. The α subunit of tryptophan synthase first cleaves IGP into indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β subunit, where it reacts with serine to produce L-tryptophan in a pyridoxal phosphate-dependent reaction.

The Tryptophan Biosynthesis Pathway: IGP at the Core

The synthesis of tryptophan from chorismate involves a series of enzymatic steps. The segment of the pathway involving IGP is detailed below.

References

The Metabolic Crossroads: A Technical Guide to 1-C-(Indol-3-yl)glycerol 3-phosphate as a Key Metabolic Branch Point

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) stands at a critical juncture in plant and microbial metabolism. As the final intermediate in the tryptophan-independent pathway of indole biosynthesis, it serves as the precursor to the essential amino acid tryptophan. However, its role extends far beyond primary metabolism. In a diverse range of organisms, particularly in plants, IGP is a pivotal branch point, directing the flow of indole moieties into a variety of secondary metabolic pathways. These pathways give rise to compounds crucial for defense, signaling, and development, including benzoxazinoids, indole glucosinolates, and the phytohormone auxin. This technical guide provides an in-depth exploration of IGP's role as a metabolic branch point, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this critical node in cellular metabolism. The information presented here is intended to be a valuable resource for researchers in molecular biology, biochemistry, and drug development, offering insights into potential targets for crop improvement and novel therapeutic agents.

Introduction

This compound (IGP), a phosphorylated derivative of indole and glycerol, is a key intermediate in the biosynthesis of tryptophan.[1] Its central position in this pathway also marks a significant divergence point, where the flow of carbon can be channeled towards the synthesis of a wide array of other biologically active molecules.[1] This metabolic fork is of particular importance in plants, where IGP serves as the precursor for a suite of secondary metabolites that are integral to the plant's interaction with its environment. These compounds include defense molecules like benzoxazinoids and camalexin, as well as the essential plant hormone indole-3-acetic acid (IAA).[1][2]

The allocation of IGP between primary and secondary metabolism is tightly regulated and can be influenced by developmental cues and environmental stresses. This regulation is achieved through a combination of transcriptional control of key enzymes, allosteric regulation, and the formation of multi-enzyme complexes, or metabolons, that facilitate metabolic channeling.[3] Understanding the intricacies of this metabolic branch point is crucial for efforts aimed at enhancing plant defense mechanisms, improving crop resilience, and exploring novel enzymatic targets for drug discovery.

The Central Role of IGP: A Metabolic Branch Point

IGP is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate by the enzyme indole-3-glycerol-phosphate synthase (IGPS).[4] From this central point, the metabolic fate of IGP is determined by the action of two key enzyme classes: tryptophan synthase and indole-3-glycerol-phosphate lyase (IGL).

-

Tryptophan Biosynthesis: The canonical fate of IGP is its conversion to tryptophan. This two-step process is catalyzed by the tryptophan synthase complex, which consists of α and β subunits. The α-subunit (encoded by TSA genes) cleaves IGP to indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β-subunit (encoded by TSB genes), which condenses it with serine to form tryptophan.[3]

-

Secondary Metabolism: In many plants, particularly grasses like maize, IGP is also a substrate for IGL enzymes that are not part of a tryptophan synthase complex. These enzymes, such as benzoxazinoneless 1 (BX1) in maize, also cleave IGP to produce free indole.[5] This free indole then serves as a precursor for a variety of secondary metabolites.

The Benzoxazinoid Pathway in Maize

In maize, the diversion of IGP towards secondary metabolism is well-characterized in the biosynthesis of benzoxazinoids, a class of chemical defense compounds. The first committed step in this pathway is the conversion of IGP to indole by the enzyme BX1, an IGL.[6] The resulting indole is then hydroxylated and further modified to produce compounds like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), which are effective deterrents against herbivores and pathogens.[7]

Indole Glucosinolates and Camalexin in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, IGP is a precursor to indole glucosinolates and the phytoalexin camalexin.[1] While the precise enzymatic steps from IGP are still being fully elucidated, it is clear that the diversion of IGP away from tryptophan biosynthesis is a key regulatory point in the production of these defense compounds.

Tryptophan-Independent Auxin Biosynthesis

Evidence suggests that a portion of the essential plant hormone indole-3-acetic acid (IAA) is synthesized via a tryptophan-independent pathway that branches off from the tryptophan biosynthetic pathway at the level of IGP or indole.[2] This highlights another crucial role for IGP as a metabolic branch point, connecting primary and secondary metabolism to phytohormone production.

Quantitative Data on Key Enzymes

The catalytic efficiency of the enzymes that act upon IGP is a critical factor in determining the metabolic flux through the different branching pathways. The following table summarizes the available kinetic data for indole-3-glycerol-phosphate synthase (IGPS) and indole-3-glycerol-phosphate lyase (IGL) from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| IGPS | Escherichia coli | 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) | 0.3 | - | - | [8] |

| IGPS | Sulfolobus solfataricus | CdRP | 0.085 | - | - | [8] |

| IGPS | Thermotoga maritima | CdRP | 0.006 | - | - | [8] |

| IGPS | Mycobacterium tuberculosis | CdRP | - | - | - | [8] |

| At-SPS | Arabidopsis thaliana | Farnesyl diphosphate (FPP) | 5.73 | - | - | [4] |

| At-SPS | Arabidopsis thaliana | Geranylgeranyl diphosphate (GGPP) | 1.61 | - | - | [4] |

Note: Data for plant IGPS and IGL isoforms are still limited in the literature. Further research is needed to fully characterize the kinetic properties of these enzymes in key plant species like maize and Arabidopsis.

Experimental Protocols

The study of IGP as a metabolic branch point requires a combination of biochemical, molecular, and analytical techniques. This section provides detailed methodologies for key experiments.

Enzyme Assays

This protocol is adapted from methods used for bacterial IGPS and can be optimized for plant extracts.

Principle: The assay measures the conversion of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to IGP. The formation of the indole ring of IGP leads to an increase in absorbance at 280 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM β-mercaptoethanol

-

Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), synthesized as previously described.

-

Enzyme: Purified IGPS or a crude protein extract from plant tissue.

Procedure:

-

Prepare a reaction mixture containing assay buffer and CdRP (final concentration 10-100 µM) in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 280 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the curve. The molar extinction coefficient for IGP at 280 nm is approximately 5.3 mM-1cm-1.

HPLC-MS/MS Quantification of IGP and Downstream Metabolites

This method allows for the simultaneous quantification of IGP, tryptophan, IAA, and benzoxazinoids in plant extracts.

Principle: Liquid chromatography is used to separate the compounds of interest, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, containing internal standards (e.g., deuterated analogs of the target compounds).

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter before analysis.

LC-MS/MS Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

-

Mass Spectrometry: Operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte.

Data Analysis:

-

Quantify the concentration of each analyte by comparing the peak area of the analyte to that of its corresponding internal standard and referencing a standard curve.

Bimolecular Fluorescence Complementation (BiFC) for Protein-Protein Interactions

This protocol is used to visualize protein-protein interactions in living plant cells, such as the interaction between IGPS isoforms and IGLs in maize.[9]

Principle: The proteins of interest are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP). If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal.

Procedure:

-

Vector Construction: Clone the coding sequences of the two proteins of interest into BiFC vectors, creating fusions with the N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP.

-

Transient Expression: Co-transform plant protoplasts or infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the BiFC constructs.

-

Microscopy: After an incubation period (24-48 hours), observe the transformed cells or tissues using a confocal laser scanning microscope.

-

Image Analysis: A positive interaction is indicated by the detection of YFP fluorescence. The subcellular localization of the fluorescence reveals where the interaction occurs within the cell.

Visualization of Pathways and Workflows

Metabolic Pathways Branching from IGP

Caption: Metabolic fate of IGP as a branch point between primary and secondary metabolism.

Experimental Workflow for BiFC Analysis

Caption: Workflow for Bimolecular Fluorescence Complementation (BiFC) analysis.

Regulation of the IGP Metabolic Branch Point

The partitioning of IGP between primary and secondary metabolism is a highly regulated process. This regulation occurs at multiple levels, from the transcriptional control of key biosynthetic genes to the formation of enzyme complexes that facilitate metabolic channeling.

Transcriptional Regulation

In bacteria, the genes for tryptophan biosynthesis are often organized in the trp operon, which is subject to negative regulation by the Trp repressor protein.[7] When tryptophan levels are high, the repressor binds to the operator region of the operon, blocking transcription.[10] In plants, the regulation is more complex. The expression of genes encoding IGPS and IGL isoforms can be induced by various stimuli, including herbivory and pathogen attack.[6] For example, in maize, the expression of IGPS1 and BX1 is upregulated in response to insect feeding, leading to an increased production of benzoxazinoids.[6] Phytohormones such as jasmonic acid are also implicated in the regulation of these defense-related pathways.[1]

Metabolic Channeling

Metabolic channeling, the direct transfer of intermediates between sequential enzymes in a metabolic pathway, plays a crucial role in regulating the fate of IGP. In maize, specific isoforms of IGPS have been shown to interact with different downstream enzymes.[9] For instance, IGPS1 interacts preferentially with BX1, channeling IGP towards benzoxazinoid biosynthesis, while IGPS2 interacts with the tryptophan synthase alpha subunit (TSA), directing IGP towards tryptophan production.[9] This channeling is thought to be mediated by the formation of transient multi-enzyme complexes, or metabolons, within the chloroplast stroma where these pathways are localized.[7][11]

Conclusion and Future Perspectives

This compound is a critical metabolic node that links primary and secondary metabolism in plants and other organisms. The enzymatic control at this branch point determines the allocation of indole precursors to either the synthesis of the essential amino acid tryptophan or to a diverse array of secondary metabolites with vital roles in defense and signaling. The regulation of this metabolic fork through transcriptional control and metabolic channeling highlights the sophisticated mechanisms that have evolved to allow organisms to respond to their environment.

For researchers in drug development, the enzymes at this branch point, particularly IGPS, represent potential targets for the development of novel antibiotics and herbicides. A deeper understanding of the structure and function of these enzymes will be crucial for the design of specific inhibitors. For agricultural scientists, manipulating the regulatory networks that control the flux of IGP into different pathways could lead to the development of crops with enhanced resistance to pests and diseases.

Future research should focus on several key areas:

-

Comprehensive kinetic characterization of plant IGPS and IGL isoforms: This will provide a clearer picture of the catalytic efficiencies that govern metabolic flux.

-

Elucidation of the complete protein-protein interaction network: Identifying all the components of the metabolons involved in IGP metabolism will provide a more complete understanding of metabolic channeling.

-

Dissection of the signaling pathways: Understanding how environmental cues are translated into changes in the expression and activity of the key enzymes at the IGP branch point will be essential for targeted crop improvement.

By continuing to unravel the complexities of this metabolic crossroads, we can unlock new opportunities for both fundamental science and practical applications in medicine and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Indole-3-glycerol phosphate, a branchpoint of indole-3-acetic acid biosynthesis from the tryptophan biosynthetic pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cloning and kinetic characterization of Arabidopsis thaliana solanesyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. PPIM: A Protein-Protein Interaction Database for Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reconstruction of Metabolic Pathways, Protein Expression, and Homeostasis Machineries across Maize Bundle Sheath and Mesophyll Chloroplasts: Large-Scale Quantitative Proteomics Using the First Maize Genome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Indole-3-Glycerol Phosphate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-glycerol phosphate (IGP) is a pivotal intermediate in the biosynthesis of the essential amino acid tryptophan. Its discovery and the subsequent elucidation of its role within this metabolic pathway represent a cornerstone of modern biochemistry and molecular biology. This technical guide provides an in-depth exploration of the history, discovery, and biochemical significance of IGP. It details the key experiments and methodologies that led to its identification and characterization, with a focus on the pioneering work on Escherichia coli and Neurospora crassa. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from seminal studies, and visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Quest for the Tryptophan Precursors

The mid-20th century was a period of intense investigation into the metabolic pathways of amino acids. Tryptophan, with its complex indole ring structure, presented a particularly challenging puzzle for biochemists. Early research using auxotrophic mutants of the fungus Neurospora crassa and the bacterium Escherichia coli was instrumental in dissecting the series of enzymatic reactions leading to tryptophan synthesis. These studies revealed the accumulation of various precursor molecules in mutants blocked at different steps of the pathway, providing a roadmap for the identification of key intermediates. It was within this scientific context that indole-3-glycerol phosphate emerged as a crucial, yet initially elusive, component of this essential pathway.

The Discovery and Structural Elucidation of Indole-3-Glycerol Phosphate

The definitive identification and characterization of indole-3-glycerol phosphate are intrinsically linked to the meticulous work of Charles Yanofsky and his colleagues. While the accumulation of an indole-containing compound in certain tryptophan auxotrophs had been observed, its precise structure and role remained unknown.

A landmark 1956 paper by Yanofsky in the Journal of Biological Chemistry laid the groundwork by detailing the enzymatic conversion of anthranilic acid to indole in E. coli extracts[1][2]. This work set the stage for the isolation and characterization of the intermediates between these two points in the pathway.

Subsequent research led to the isolation of a phosphorylated indole derivative. Through a combination of chemical and enzymatic degradation studies, coupled with the synthesis of potential intermediates, the structure was confirmed as 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) and its cyclized product, indole-3-glycerol phosphate.

Indole-3-Glycerol Phosphate Synthase: The Key Enzyme

The enzyme responsible for the conversion of CdRP to IGP, indole-3-glycerol phosphate synthase (IGPS), was isolated and characterized from E. coli by T.E. Creighton and C. Yanofsky in their seminal 1966 paper, also in the Journal of Biological Chemistry[3][4]. This work provided the first detailed biochemical description of the enzyme and its kinetic properties.

Quantitative Data from Early Studies

The following table summarizes key quantitative data for indole-3-glycerol phosphate synthase from E. coli as determined in early studies.

| Parameter | Value | Conditions | Reference |

| Michaelis Constant (Km) for CdRP | 1.2 x 10-5 M | pH 7.0, 37°C | Creighton & Yanofsky, 1966 |

| Optimal pH | 7.0 - 7.8 | Creighton & Yanofsky, 1966 | |

| Molecular Weight | ~45,000 Da | Sedimentation equilibrium | Creighton & Yanofsky, 1966 |

The Tryptophan Biosynthesis Pathway

Indole-3-glycerol phosphate is the fourth intermediate in the tryptophan biosynthesis pathway, which begins with chorismate. The pathway is a testament to the efficiency and elegance of cellular metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of indole-3-glycerol phosphate and its synthase.

Assay for Indole-3-Glycerol Phosphate Synthase Activity

This protocol is based on the methods described by Creighton and Yanofsky (1966).

Principle: The activity of indole-3-glycerol phosphate synthase is measured by the disappearance of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). The decrease in CdRP is monitored spectrophotometrically by measuring the decrease in absorbance at 315 mμ, the wavelength of maximum absorbance of CdRP.

Reagents:

-

Tris-HCl buffer: 0.05 M, pH 7.8

-

Substrate solution: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) at a concentration of approximately 0.1 mM in water. The exact concentration should be determined spectrophotometrically.

-

Enzyme solution: A purified or partially purified preparation of indole-3-glycerol phosphate synthase.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

1.0 ml of 0.05 M Tris-HCl buffer, pH 7.8

-

0.1 ml of CdRP solution

-

-

Place the cuvette in a spectrophotometer and record the initial absorbance at 315 mμ.

-

Initiate the reaction by adding a small volume (e.g., 10-50 μl) of the enzyme solution to the cuvette.

-

Mix quickly and immediately begin recording the change in absorbance at 315 mμ over time.

-

The rate of the reaction is proportional to the rate of decrease in absorbance. One unit of enzyme activity can be defined as the amount of enzyme that causes a change in absorbance of 0.01 per minute under the specified conditions.

Synthesis of 1-(o-Carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP)

The substrate for IGPS, CdRP, is not commercially available and must be synthesized. The following is a general procedure based on published methods.

Principle: CdRP is synthesized by the enzymatic conversion of anthranilic acid and 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP) using the enzymes anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF).

Materials:

-

Anthranilic acid

-

5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP)

-

Purified preparations of anthranilate phosphoribosyltransferase (TrpD) and phosphoribosylanthranilate isomerase (TrpF) from E. coli.

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

MgCl₂

Procedure:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl₂

-

1 mM PRPP

-

0.5 mM Anthranilic acid

-

Saturating amounts of purified TrpD and TrpF enzymes.

-

-

Incubate the reaction mixture at 37°C.

-

Monitor the formation of CdRP by taking aliquots at various time points and measuring the absorbance at 315 mμ.

-

Once the reaction is complete, the CdRP can be purified from the reaction mixture using ion-exchange chromatography.

Conclusion and Future Directions

The discovery of indole-3-glycerol phosphate and the characterization of the enzymes involved in its synthesis and conversion were pivotal achievements in the field of molecular biology. These foundational studies not only illuminated the intricate steps of tryptophan biosynthesis but also provided a paradigm for the study of metabolic pathways. The methodologies developed during this era laid the groundwork for modern enzymology and molecular genetics.

For drug development professionals, the tryptophan biosynthesis pathway, and specifically the role of indole-3-glycerol phosphate synthase, presents a compelling target. As this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors of IGPS and other enzymes in the pathway hold promise as novel antimicrobial agents. A thorough understanding of the history and biochemistry of this pathway is therefore not only of academic interest but also of significant practical importance in the ongoing search for new therapeutics. Further research into the structural biology of IGPS from various organisms continues to provide insights into its catalytic mechanism and opportunities for the rational design of potent and specific inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Tryptophan biosynthesis (Saccharomyces cerevisiae) - WikiPathways [classic.wikipathways.org]

- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-3-glycerol phosphate synthetase of Escherichia coli, an enzyme of the tryptophan operon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 1-C-(Indol-3-yl)glycerol 3-phosphate in Bacterial Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a critical intermediate in bacterial metabolic pathways. The document outlines its biosynthesis, enzymatic conversion, and its emerging role in intercellular signaling, offering valuable insights for research and the development of novel antimicrobial agents.

Introduction: The Significance of IGP in Bacterial Physiology

This compound is a key phosphorylated intermediate in the biosynthesis of the essential amino acid tryptophan.[1][2] In bacteria, the tryptophan biosynthetic pathway is crucial for protein synthesis and the production of other important secondary metabolites. The enzymes involved in this pathway, particularly those responsible for the synthesis and conversion of IGP, represent potential targets for the development of new antibiotics, as this pathway is absent in humans. Furthermore, the downstream product of IGP metabolism, indole, has been identified as a significant signaling molecule in various bacterial communities, influencing processes such as biofilm formation, virulence, and antibiotic resistance.[3][4][5]

The Tryptophan Biosynthesis Pathway: The Metabolic Context of IGP

IGP is the product of the fourth step in the tryptophan biosynthesis pathway, which begins with chorismate. The pathway is a classic example of a highly regulated metabolic route, often controlled by a single operon, the tryptophan (trp) operon.

The synthesis of IGP is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS) , which facilitates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate (CdRP).[1][2] Subsequently, IGP is cleaved by the α-subunit of tryptophan synthase to produce indole and glyceraldehyde-3-phosphate. The indole is then channeled to the β-subunit of tryptophan synthase, where it reacts with serine to form L-tryptophan.

Quantitative Data on Indole-3-Glycerol Phosphate Synthase (IGPS)

The kinetic parameters of IGPS vary across different bacterial species. This variation can be attributed to differences in the enzyme's structure and the specific metabolic demands of the organism. The following table summarizes key kinetic data for IGPS from several medically relevant bacteria.

| Bacterial Species | Km (μM) for CdRP | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Mycobacterium tuberculosis | 5.0 ± 1.4 | 4.8 ± 0.3 | 9.6 x 105 | [6] |

| Pseudomonas aeruginosa | 11.3 | 11.1 ± 0.1 | 9.8 x 105 | [1][7] |

| Escherichia coli | ~180 (for decarboxylated substrate) | ~0.0044 (for decarboxylated substrate) | ~24 (for decarboxylated substrate) | [1] |

Note: Data for E. coli IGPS with its native substrate (CdRP) is less directly available in recent literature, with some studies focusing on its promiscuous activity with a decarboxylated analog.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IGP and its associated enzymes.

Expression and Purification of His-tagged Indole-3-Glycerol Phosphate Synthase (IGPS)

This protocol describes the expression and purification of recombinant IGPS with a C-terminal His-tag from E. coli.

Materials:

-

E. coli BL21(DE3) cells transformed with an expression vector containing the IGPS gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM β-mercaptoethanol.

-

Wash Buffer: Lysis Buffer with 25 mM imidazole.

-

Elution Buffer: Lysis Buffer with 500 mM imidazole.

-

Ni-NTA agarose resin.

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 32°C.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or using a cell disruptor on ice.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

References

- 1. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence | Semantic Scholar [semanticscholar.org]

- 6. "Investigating the Effects of Catalytic Activity in Mycobacterium Tuber" by Sarah S. Cho [digitalcommons.montclair.edu]

- 7. researchgate.net [researchgate.net]

The Role of Indole-3-Glycerol Phosphate Synthase in Maize Secondary Metabolite Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maize (Zea mays) employs a sophisticated arsenal of secondary metabolites to defend against a wide array of herbivores and pathogens. At a critical metabolic juncture lies Indole-3-glycerol phosphate (IGP), a molecule that serves as a key precursor for a diverse range of defense compounds. This technical guide provides an in-depth exploration of the role of IGP and its synthesizing enzymes, Indole-3-glycerol phosphate synthases (IGPS), in the biosynthesis of crucial secondary metabolites in maize, with a particular focus on benzoxazinoids and indole.

The IGPS Enzyme Family in Maize

Maize possesses three distinct Indole-3-glycerolphosphate synthase enzymes: IGPS1, IGPS2, and IGPS3.[1][2][3] These enzymes catalyze the conversion of 1-(2-carboxyphenylamino)-l-deoxyribulose-5-phosphate to IGP, a pivotal step that channels metabolic flow towards different downstream pathways.[1][2][3] While all three enzymes are localized in the chloroplasts, they exhibit distinct functions and regulatory patterns, suggesting a sophisticated mechanism of metabolic channeling.[1][2]

Metabolic Fates of Indole-3-Glycerol Phosphate

IGP stands at a critical branch point, directing carbon and nitrogen into three primary pathways:

-

Tryptophan Biosynthesis: This is a fundamental pathway for primary metabolism, as tryptophan is an essential amino acid for protein synthesis.

-

Indole Production: Indole is a volatile compound that acts as a defense signal, attracting natural enemies of herbivores.[2][3]

-

Benzoxazinoid Biosynthesis: Benzoxazinoids are a major class of indole-derived defense compounds in maize, providing resistance against a broad range of pests.[1][4]

The allocation of IGP to these pathways is tightly regulated, in part by the differential roles of the three IGPS enzymes.

Functional Specialization of IGPS Enzymes

Research indicates a clear functional divergence among the maize IGPS enzymes:

-

IGPS1 and IGPS3: The Defense Specialists: Gene expression studies have shown that the expression of IGPS1 and IGPS3 is significantly induced by insect feeding and treatment with methyl jasmonate, a key defense-related phytohormone.[1][5] Transposon insertion mutants in IGPS1 and IGPS3 exhibit reduced levels of both benzoxazinoids and free indole.[1][2] This reduction in chemical defenses leads to increased susceptibility to herbivores, as demonstrated by the improved growth of Spodoptera exigua (beet armyworm) larvae on igps1 mutant plants.[1][2]

-

IGPS2: The Housekeeping Enzyme: In contrast to IGPS1 and IGPS3, the expression of IGPS2 is not induced by insect feeding.[1][2] Bimolecular fluorescence complementation assays have shown that IGPS2 interacts primarily with tryptophan synthase alpha subunit (TSA), suggesting its primary role is in the biosynthesis of tryptophan for general metabolic needs.[1][2]

This functional specialization allows maize to efficiently channel IGP towards defense compound production when under attack, while maintaining a steady supply of tryptophan for normal growth and development.

Signaling Pathways and Metabolic Channeling

The differential regulation and interactions of the IGPS enzymes are key to understanding the metabolic grid of indole-derived secondary metabolites.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Maize synthesized benzoxazinoids affect the host associated microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Lynchpin of Plant Defense: A Technical Guide to 1-C-(Indol-3-yl)glycerol 3-phosphate as a Precursor for Plant Defense Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-C-(Indol-3-yl)glycerol 3-phosphate (IGL) stands at a critical metabolic crossroads, directing the flow of carbon between primary and secondary metabolism in plants. While its role in tryptophan biosynthesis is well-established, its function as a precursor to a diverse arsenal of plant defense compounds is of increasing interest. This technical guide delves into the core of IGL's function in plant defense, providing an in-depth overview of its biosynthesis, its conversion into defense molecules, the signaling pathways that govern these processes, and the experimental protocols necessary for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit this pivotal molecule in the development of novel strategies for crop protection and therapeutic innovation.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical defense system to protect themselves from a barrage of biotic threats, including herbivores and pathogens. Central to this defense network are secondary metabolites, a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. A key branching point in the biosynthesis of many of these defense compounds is this compound (IGL).

IGL is synthesized from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate by the enzyme indole-3-glycerol-phosphate synthase (IGPS).[1][2] From this central point, IGL can be channeled towards the production of the essential amino acid tryptophan or be diverted to the synthesis of a variety of defense-related compounds, including indole glucosinolates (IGs) and benzoxazinoids.[3][4] The allocation of IGL between these pathways is tightly regulated and is a critical determinant of a plant's ability to mount an effective defense response. This guide will explore the multifaceted role of IGL in plant defense, with a focus on the biochemical pathways, regulatory networks, and experimental methodologies.

Biosynthesis and Metabolism of IGL

The journey of IGL begins with the shikimate pathway, which produces chorismate, a precursor for many aromatic compounds. Anthranilate synthase then converts chorismate to anthranilate, which is subsequently converted in a series of steps to 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate. The final step in IGL biosynthesis is the cyclization of this precursor, catalyzed by indole-3-glycerol-phosphate synthase (IGPS), to form IGL.[1]

Once synthesized, IGL is at a metabolic nexus. It can be utilized by the alpha-subunit of tryptophan synthase (TSA) to produce indole, which is then condensed with serine by the beta-subunit to form tryptophan.[3] Alternatively, in many plants, IGL is acted upon by indole-3-glycerol phosphate lyase (IGL) or specialized enzymes like benzoxazinoneless 1 (BX1) in maize, to produce free indole.[3][5] This free indole then serves as a precursor for a variety of defense compounds.

Role in Indole Glucosinolate Biosynthesis

In members of the Brassicaceae family, including the model organism Arabidopsis thaliana, IGL-derived indole is a key precursor for the biosynthesis of indole glucosinolates (IGs).[6][7] These sulfur-containing compounds are stored in the plant vacuole and, upon tissue damage by herbivores or pathogens, are hydrolyzed by the enzyme myrosinase.[8] This hydrolysis releases a variety of biologically active compounds, including isothiocyanates, nitriles, and thiocyanates, which are toxic or deterrent to a wide range of aggressors.[8][9]

The core structure of IGs is formed from tryptophan, but modifications to the indole ring, leading to compounds like indol-3-ylmethylglucosinolate (I3M), 1-methoxyindol-3-ylmethylglucosinolate (1MOI3M), and 4-methoxyindol-3-ylmethylglucosinolate (4MOI3M), are crucial for their defensive properties.[6] The biosynthesis of these modified IGs is a complex process involving cytochrome P450 monooxygenases (CYPs) and methyltransferases (IGMTs).[6][7]

Role in Benzoxazinoid Biosynthesis

In some grasses, such as maize (Zea mays), IGL is a direct precursor for the biosynthesis of benzoxazinoids, a class of potent defense compounds against insects and pathogens.[3][4] The enzyme benzoxazinoneless 1 (BX1), an indole-3-glycerol phosphate lyase, converts IGL to indole.[5] This indole is then hydroxylated and further modified to produce the characteristic benzoxazinoid scaffold.

Signaling and Regulation

The allocation of IGL to defense compound biosynthesis is a highly regulated process, influenced by a complex interplay of signaling molecules and transcription factors. Plant hormones, particularly jasmonic acid (JA), play a central role in orchestrating the induction of IG biosynthesis in response to herbivory and pathogen attack.[10][11]

Upon detection of a threat, JA signaling pathways are activated, leading to the upregulation of key transcription factors, including members of the MYB and MYC families.[10][11] These transcription factors, in turn, bind to the promoter regions of genes encoding enzymes involved in IG biosynthesis, such as CYP79B2, CYP79B3, and CYP83B1, thereby increasing the flux of metabolites towards the production of defense compounds.[11][12]

Quantitative Data on IGL-Derived Defense Compounds

The concentration of IGL and its downstream defense compounds can vary significantly depending on the plant species, tissue type, developmental stage, and the presence of biotic stress. The following table summarizes representative quantitative data from the literature.

| Plant Species | Tissue | Compound | Condition | Concentration (µmol/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | Indol-3-ylmethylglucosinolate (I3M) | Wild-type (untreated) | ~1.5 | [13] |

| Arabidopsis thaliana | Rosette Leaves | 1-methoxyindol-3-ylmethylglucosinolate (1MOI3M) | Wild-type (untreated) | ~0.5 | [13] |

| Arabidopsis thaliana | Rosette Leaves | 4-methoxyindol-3-ylmethylglucosinolate (4MOI3M) | Wild-type (untreated) | ~0.2 | [13] |

| Isatis indigotica | Reproductive Organs | Total Glucosinolates | Untreated | > 20 | [14] |

| Isatis indigotica | Mature Organs | Total Glucosinolates | Untreated | < 1.0 | [14] |

| Isatis indigotica | Fresh Leaves | Total Glucosinolates | Mechanical Damage (3h) | ~8.0 | [14] |

| Isatis indigotica | Fresh Leaves | Total Glucosinolates | MeJA Treatment (6h) | ~27.8 | [14] |

FW: Fresh Weight

Experimental Protocols

A thorough understanding of the role of IGL in plant defense requires robust experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.

Assay for Indole-3-Glycerol-Phosphate Synthase (IGPS) Activity

This protocol is adapted from methods used for the characterization of IGPS from various organisms.[15]

Principle: The activity of IGPS is determined by measuring the rate of formation of IGL from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP). The product, IGL, can be quantified by its conversion to indole in a subsequent reaction catalyzed by tryptophan synthase α-subunit, and the indole is then measured spectrophotometrically or fluorometrically.

Materials:

-

Plant tissue extract containing IGPS

-

1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) solution

-

Tryptophan synthase α-subunit (TSA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Indole standard solution

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent) for colorimetric detection or a fluorometer for fluorescent detection.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in extraction buffer on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: In a microcentrifuge tube, combine the plant extract, CdRP solution, and TSA in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Indole Quantification:

-

Colorimetric Method: Add Ehrlich's reagent to the terminated reaction mixture. After a color development period, measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Fluorometric Method: Measure the fluorescence of the indole produced using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of indole to quantify the amount of indole produced in the enzymatic reaction.

-

Calculation: Calculate the specific activity of IGPS as the amount of IGL (indole) produced per unit time per milligram of protein.

Assay for Indole-3-Glycerol Phosphate Lyase (IGL) Activity

This protocol is based on the principle of measuring the conversion of IGL to indole.[5]

Principle: The activity of IGL is determined by measuring the rate of indole formation from IGL. The indole produced can be quantified using colorimetric or fluorometric methods.

Materials:

-

Plant tissue extract containing IGL

-

This compound (IGL) solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Indole standard solution

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent) or a fluorometer.

Procedure:

-

Enzyme Extraction: Prepare a crude enzyme extract from plant tissue as described for the IGPS assay.

-

Reaction Setup: In a microcentrifuge tube, combine the plant extract and IGL solution in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

-

Reaction Termination: Stop the reaction as described previously.

-

Indole Quantification: Quantify the indole produced using either the colorimetric or fluorometric method as described in the IGPS assay protocol.

-

Standard Curve and Calculation: Use an indole standard curve to calculate the specific activity of IGL.

Quantification of Tryptophan

Several commercial kits are available for the quantification of tryptophan in biological samples. The following is a general protocol based on fluorometric assay kits.[16][17][18][19][20]

Principle: Tryptophan is converted to a fluorescent product through a non-enzymatic reaction. The fluorescence intensity is directly proportional to the tryptophan concentration.

Materials:

-

Tryptophan Assay Kit (containing Tryptophan Condenser, Tryptophan Catalyst, and Tryptophan Standard)

-

Deproteinizing and Neutralization reagents (for serum/plasma samples)

-

PCR tubes or 96-well white microplate

-

Fluorescence microplate reader (Ex/Em = 370/440 nm)

Procedure:

-

Sample Preparation:

-

Urine: Dilute the sample with ultrapure water.

-

Serum/Plasma (Total Tryptophan): Deproteinize the sample using the provided reagent, centrifuge, and neutralize the supernatant.

-

Cell/Tissue Lysates: Homogenize in assay buffer, centrifuge to remove debris.

-

-

Standard Curve Preparation: Prepare a series of tryptophan standards by diluting the provided stock solution.

-

Reaction Setup:

-

Add samples and standards to PCR tubes or a 96-well plate.

-

Add Tryptophan Condenser to all wells, mix, and incubate at room temperature.

-

Add Tryptophan Catalyst to the sample and standard wells (not to the background control wells).

-

-

Incubation: Incubate the reaction mixture at 105°C for 60 minutes.

-

Cooling: Cool the tubes on ice for 10 minutes.

-

Measurement: Transfer the reaction mixture to a 96-well white microplate and measure the fluorescence at Ex/Em = 370/440 nm.

-

Calculation: Subtract the background reading from all sample readings. Plot the standard curve and determine the tryptophan concentration in the samples.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to IGL-mediated plant defense.

Caption: Biosynthesis of IGL and its role as a branch-point metabolite.

Caption: Jasmonic acid-mediated signaling pathway for indole glucosinolate biosynthesis.

Caption: General experimental workflow for IGL-related enzyme activity assays.

Conclusion and Future Directions

This compound is undeniably a central player in the intricate network of plant defense. Its strategic position at the intersection of primary and secondary metabolism allows plants to rapidly redirect resources towards the production of a diverse array of protective compounds in response to environmental challenges. A thorough understanding of the biosynthesis, regulation, and metabolism of IGL is paramount for developing innovative approaches to enhance crop resilience and discover novel bioactive molecules.

Future research should focus on elucidating the fine-tuned regulatory mechanisms that control the flux of IGL into different metabolic pathways. The identification of specific transporters for IGL and its precursors, as well as a deeper understanding of the protein-protein interactions between the enzymes involved, will provide a more complete picture of this metabolic network. Furthermore, exploring the diversity of IGL-derived defense compounds across the plant kingdom holds significant promise for the discovery of new natural products with potential applications in agriculture and medicine. The methodologies and information presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation.

References

- 1. Indole-3-glycerol phosphate synthase - Proteopedia, life in 3D [proteopedia.org]

- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Indole-3-glycerolphosphate synthase, a branchpoint for the biosynthesis of tryptophan, indole, and benzoxazinoids in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-glycerol-phosphate lyase - Wikipedia [en.wikipedia.org]

- 6. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epigenetic regulation of glucosinolate biosynthesis sees the light of day - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole glucosinolate breakdown and its biological effects [agris.fao.org]

- 10. New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New Insights on the Regulation of Glucosinolate Biosynthesis via COP1 and DELLA Proteins in Arabidopsis Thaliana [frontiersin.org]

- 12. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification and characterization of the indole-3-glycerolphosphate synthase/anthranilate synthase complex of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. assaygenie.com [assaygenie.com]

- 19. abcam.com [abcam.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

The Stereochemical Landscape of 1-C-(Indol-3-yl)glycerol 3-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-C-(indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the biosynthesis of tryptophan. This document details the enzymatic synthesis of the specific (1S,2R) stereoisomer, presents quantitative kinetic data for the enzymes involved, and provides detailed experimental protocols relevant to its study. The information herein is intended to support research and development efforts targeting the tryptophan biosynthetic pathway, a validated target for antimicrobial and herbicide development.

Introduction: The Significance of Stereochemistry in Tryptophan Biosynthesis

The biosynthesis of the essential amino acid L-tryptophan is a fundamental metabolic pathway in bacteria, archaea, fungi, and plants. A crucial step in this pathway is the formation of the indole ring, which is accomplished through the enzymatic conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to this compound (IGP). This reaction is catalyzed by the enzyme indole-3-glycerol phosphate synthase (IGPS; EC 4.1.1.48)[1][2]. The product of this reaction, IGP, possesses two chiral centers, giving rise to four possible stereoisomers. However, the enzymatic nature of its synthesis dictates that only a single, specific stereoisomer is produced and subsequently utilized by the next enzyme in the pathway, tryptophan synthase.

Through extensive research, the biologically active stereoisomer of IGP has been unequivocally identified as (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate . This stereochemical configuration is critical for its proper recognition and binding within the active site of the α-subunit of tryptophan synthase, which catalyzes the retro-aldol cleavage of IGP to indole and glyceraldehyde-3-phosphate[1]. The stringent stereoselectivity of these enzymes underscores the importance of understanding the precise three-dimensional structure of their substrates and intermediates for the rational design of inhibitors and probes.

The Tryptophan Biosynthesis Pathway: The Role of IGP

The formation and consumption of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate are central to the tryptophan biosynthetic pathway. The following diagram illustrates the key enzymatic steps surrounding IGP.

Caption: The central role of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate (IGP) in the tryptophan biosynthesis pathway.

Quantitative Data: Enzyme Kinetics

The enzymes responsible for the synthesis and conversion of IGP, indole-3-glycerol phosphate synthase (IGPS) and tryptophan synthase (TS), have been the subject of extensive kinetic studies. The following tables summarize key kinetic parameters for these enzymes from various organisms.

Indole-3-glycerol Phosphate Synthase (IGPS) Kinetic Parameters

| Organism | Km (CdRP) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | 2.5 | 38 | 1.5 x 107 | --INVALID-LINK-- |

| Saccharomyces cerevisiae | 10 | 25 | 2.5 x 106 | [3] |

| Pseudomonas aeruginosa | 12 | 120 | 1.0 x 107 | [1] |

| Sulfolobus solfataricus | 4.3 | 21 | 4.9 x 106 | [4] |

| Mycobacterium tuberculosis | 0.4 | 0.14 | 3.5 x 105 | [5] |

Tryptophan Synthase (α-subunit) Kinetic Parameters for IGP Cleavage

| Organism | Km (IGP) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Salmonella typhimurium | 1.5 | 2 | 1.3 x 106 | --INVALID-LINK-- |

| Escherichia coli | 10 | 4 | 4.0 x 105 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate.

Enzymatic Synthesis and Purification of (1S,2R)-1-C-(Indol-3-yl)glycerol 3-phosphate

This protocol is adapted from methodologies used for the purification of indole-3-glycerol phosphate synthase and its enzymatic reaction.

Objective: To produce and purify (1S,2R)-1-C-(indol-3-yl)glycerol 3-phosphate for use as a standard or substrate in subsequent experiments.

Materials:

-

Purified indole-3-glycerol phosphate synthase (IGPS)

-

1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.8, 1 mM EDTA

-

Quenching Solution: 1 M HCl

-

Anion Exchange Chromatography column (e.g., DEAE-Sepharose)

-

Elution Buffers:

-

Buffer A: 50 mM Tris-HCl, pH 7.8

-

Buffer B: 50 mM Tris-HCl, pH 7.8, 1 M NaCl

-

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

In a suitable reaction vessel, combine the reaction buffer, CdRP (to a final concentration of ~1 mM), and purified IGPS (e.g., 0.1 mg/mL).

-

Incubate the reaction mixture at 37°C and monitor the reaction progress by observing the decrease in absorbance at 315 nm (disappearance of CdRP) or by a specific IGP detection method.

-

Once the reaction is complete (or has reached the desired conversion), quench the reaction by adding an equal volume of quenching solution.

-

-

Purification by Anion Exchange Chromatography:

-

Equilibrate the anion exchange column with Buffer A.

-

Load the quenched reaction mixture onto the column.

-

Wash the column with several column volumes of Buffer A to remove unbound proteins and other non-anionic components.

-

Elute the bound IGP using a linear gradient of NaCl from 0 to 1 M (mixing Buffer A and Buffer B).

-

Collect fractions and monitor the absorbance at 280 nm (for the indole moiety of IGP).

-

Pool the fractions containing pure IGP.

-

-

Desalting and Concentration:

-

Desalt the pooled fractions using a desalting column or through dialysis against water.

-

Concentrate the desalted IGP solution using a rotary evaporator or lyophilizer.

-

Determine the final concentration of the purified IGP spectrophotometrically using the molar extinction coefficient of the indole ring.

-

Indole-3-glycerol Phosphate Synthase Activity Assay

This spectrophotometric assay is a continuous method to determine the activity of IGPS.

Principle: The assay couples the production of indole from IGP (catalyzed by tryptophan synthase α-subunit) to the synthesis of tryptophan (catalyzed by tryptophan synthase β-subunit), which can be monitored by the disappearance of a chromophoric substrate for the β-subunit reaction. A simpler, discontinuous assay can also be performed by measuring the formation of indole from IGP in the presence of excess tryptophan synthase α-subunit.

Discontinuous Spectrophotometric Assay:

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, a known concentration of the substrate CdRP, and an appropriate amount of the IGPS enzyme solution.

-

Incubation: Incubate the reaction at the desired temperature for a specific time.

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., acid or base).

-

Conversion to Indole: Add an excess of tryptophan synthase α-subunit to each quenched reaction to convert all the enzymatically produced IGP to indole.

-

Indole Detection: Quantify the amount of indole produced using a colorimetric method, such as the reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), and measure the absorbance at 570 nm.

-

Calculation of Activity: Calculate the initial velocity of the IGPS reaction from the rate of indole formation.

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the stereochemistry and enzymatic handling of IGP.

Caption: A simplified logical flow of the stereospecific reaction catalyzed by Indole-3-glycerol Phosphate Synthase (IGPS).

References

- 1. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-glycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 3. Purification and characterization of the indole-3-glycerolphosphate synthase/anthranilate synthase complex of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Enzymatic Synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is a crucial intermediate in the biosynthesis of the essential amino acid tryptophan. The enzymatic synthesis of IGP is catalyzed by the enzyme Indole-3-glycerol phosphate synthase (IGPS), which is found in bacteria, archaea, and lower eukaryotes. This pathway is absent in humans, making IGPS a potential target for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of IGP, the purification of the IGPS enzyme, and methods for assaying its activity.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of IGP is a key step in the tryptophan biosynthesis pathway. The pathway begins with chorismate and proceeds through several enzymatic steps to produce 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP), the substrate for IGPS. IGPS then catalyzes the conversion of CdRP to IGP, which is subsequently converted to indole and then to tryptophan.

A typical experimental workflow for the enzymatic synthesis of IGP involves the expression and purification of recombinant IGPS, followed by the enzymatic reaction and subsequent analysis of the product.

Data Presentation

Table 1: Kinetic Parameters of Indole-3-glycerol Phosphate Synthase from Various Organisms

| Organism | Km (µM) for CdRP | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| Escherichia coli | ~0.3 | - | ~7.0-7.4 | ~37 |

| Saccharomyces cerevisiae | ~255 | - | ~6.0 | ~30-35 |

| Pseudomonas aeruginosa | - | 3.0 ± 0.2 | - | 25 |

| Sulfolobus solfataricus | 0.085 | - | ~5.4-8.9 | 80 |

| Mycobacterium tuberculosis | 6.9 ± 1.4 | 0.022 ± 0.002 | 7.5 | ~37 |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged Indole-3-glycerol Phosphate Synthase (IGPS) from E. coli

This protocol describes the expression of N-terminally His-tagged IGPS in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged IGPS gene.

-

Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol, 1 mM phenylmethylsulfonyl fluoride (PMSF).

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol.

-

Ni-NTA Agarose resin.

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.

Procedure:

-

Expression:

-

Inoculate a single colony of E. coli BL21(DE3) carrying the IGPS expression plasmid into 50 mL of LB broth with the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

-

-

Purification:

-

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off) or by using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind.

-

Load the lysate-resin mixture onto a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged IGPS with 5-10 column volumes of Elution Buffer. Collect fractions.

-

Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing pure IGPS and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.

-

Protocol 2: Enzymatic Synthesis of this compound (IGP)

This protocol outlines the in vitro synthesis of IGP using purified IGPS.

Materials:

-

Purified Indole-3-glycerol phosphate synthase (IGPS).

-

Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

-

Quenching solution (e.g., 10% Trichloroacetic acid - TCA).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the following components:

-

Reaction Buffer

-

CdRP (final concentration typically in the range of 50-500 µM)

-

Purified IGPS (final concentration will depend on the enzyme's specific activity, but a starting point could be 1-10 µM).

-

-

Incubate the reaction mixture at the optimal temperature for the specific IGPS being used (e.g., 37°C for E. coli IGPS) for a set period (e.g., 30-60 minutes). The reaction time can be optimized based on the desired yield.

-

Stop the reaction by adding a quenching solution like TCA.

-

The reaction mixture containing the synthesized IGP can then be analyzed by various methods as described in the assay protocols below.

Protocol 3: Spectrophotometric Assay for IGPS Activity

This continuous assay monitors the decrease in the absorbance of the substrate, CdRP, at 280 nm or the increase in the absorbance of the product, IGP, at a different wavelength if a suitable chromophore is present or coupled. A more direct method monitors the change in absorbance upon indole ring formation.

Materials:

-

Purified IGPS.

-

CdRP substrate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

-

UV-transparent cuvettes.

-

Spectrophotometer capable of measuring absorbance at 280 nm and 290 nm.

Procedure:

-

Set up the spectrophotometer to measure absorbance at 280 nm and/or 290 nm at the desired temperature.

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and CdRP at a known concentration.

-

Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

-

Immediately start recording the absorbance over time.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance change versus time plot. The formation of the indole ring in IGP leads to an increase in absorbance at 290 nm, which can be used to monitor product formation. The molar extinction coefficient for the change in absorbance will need to be determined or obtained from the literature.

Protocol 4: Fluorescence-Based Assay for IGPS Activity

This assay takes advantage of the change in fluorescence upon the conversion of CdRP to the fluorescent product IGP.

Materials:

-

Purified IGPS.

-

CdRP substrate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT.

-

Fluorometer with appropriate excitation and emission filters.

Procedure:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for IGP (e.g., excitation at ~290 nm and emission at ~340 nm).

-

Prepare a reaction mixture in a fluorescence cuvette containing Assay Buffer and CdRP.

-

Initiate the reaction by adding a small volume of purified IGPS to the cuvette and mix quickly.

-

Immediately start recording the fluorescence intensity over time.

-

The initial rate of the reaction is determined from the linear increase in fluorescence intensity over time. A standard curve of known IGP concentrations should be generated to convert the rate of fluorescence change to the rate of product formation.

Conclusion

The enzymatic synthesis of this compound provides a specific and efficient method for producing this important tryptophan precursor. The protocols outlined in this document offer a comprehensive guide for the expression, purification, and characterization of Indole-3-glycerol phosphate synthase, as well as for the synthesis and analysis of its product. These methods are valuable tools for researchers in biochemistry, microbiology, and drug development who are interested in the tryptophan biosynthesis pathway and the identification of novel antimicrobial targets.

Application Notes and Protocols for the Synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate

For researchers, scientists, and drug development professionals, the synthesis of 1-C-(Indol-3-yl)glycerol 3-phosphate (IGP), a key intermediate in the tryptophan biosynthesis pathway, is of significant interest. This document provides a detailed overview of the primary synthesis method, which is enzymatic, and discusses the potential for chemical synthesis.

Introduction

This compound is a crucial biochemical intermediate in the metabolic pathway for tryptophan synthesis.[1] It is formed from 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) through the catalytic action of the enzyme indole-3-glycerol-phosphate synthase (IGPS).[1][2][3] The IGPS enzyme is a lyase that catalyzes the decarboxylation and cyclization of CdRP to form the indole ring of IGP.[3][4] While enzymatic synthesis is the well-established route, chemical synthesis methods, though less common, offer an alternative approach.[1]

Enzymatic Synthesis of this compound

The most efficient and specific method for the synthesis of IGP is through an enzymatic reaction catalyzed by indole-3-glycerol-phosphate synthase (IGPS).

Signaling Pathway: Tryptophan Biosynthesis

The synthesis of IGP is a critical step in the broader tryptophan biosynthetic pathway. The following diagram illustrates the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP) to this compound (IGP) by the enzyme Indole-3-glycerol-phosphate synthase (IGPS).

Caption: Enzymatic conversion of CdRP to IGP by IGPS.

Experimental Workflow: Enzymatic Synthesis

The general workflow for the enzymatic synthesis of IGP involves the expression and purification of the IGPS enzyme, followed by the enzymatic reaction and subsequent purification of the product.

Caption: General workflow for the enzymatic synthesis of IGP.

Detailed Protocol: Enzymatic Synthesis

1. Expression and Purification of Indole-3-glycerol-phosphate Synthase (IGPS)

-

Gene Synthesis and Cloning: The gene for IGPS from a suitable organism (e.g., Escherichia coli, Pseudomonas aeruginosa[4], or Sulfolobus solfataricus[5]) is synthesized and cloned into an expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density of the culture reaches a specific value (e.g., 0.6-0.8 at 600 nm). The culture is then incubated at a lower temperature (e.g., 16-25 °C) for several hours to overnight.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Purification: The soluble fraction is loaded onto a chromatography column suitable for the chosen tag (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted using a gradient of an appropriate eluting agent (e.g., imidazole). Further purification can be achieved by size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

2. Enzymatic Reaction

-

Reaction Mixture: A typical reaction mixture contains the substrate 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate (CdRP), the purified IGPS enzyme, and a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH.

-

Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 25-37 °C). The progress of the reaction can be monitored by measuring the decrease in substrate concentration or the increase in product concentration using techniques like HPLC or by monitoring the release of CO2.

-

Reaction Quenching: Once the reaction is complete, it is quenched by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation of the enzyme.

3. Purification of this compound (IGP)

-

Removal of Protein: The quenched reaction mixture is centrifuged to remove the precipitated protein.

-

Chromatographic Purification: The supernatant containing IGP is subjected to purification, typically using ion-exchange chromatography. The negatively charged phosphate group of IGP allows for its separation from unreacted substrate and other components.

-

Desalting and Lyophilization: The fractions containing pure IGP are pooled, desalted if necessary, and lyophilized to obtain the final product as a solid.

4. Characterization

-

The identity and purity of the synthesized IGP are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data

While specific yields can vary depending on the source of the enzyme and reaction conditions, enzymatic synthesis is generally highly efficient.

| Parameter | Typical Value/Range | Reference/Notes |

| Enzyme Source | P. aeruginosa | Known for high turnover number.[4] |

| Substrate | CdRP | 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate. |

| Product | IGP | This compound. |

| Reaction Yield | >90% (conversion) | Enzymatic reactions are often highly specific and efficient, leading to high conversion rates. |

| Product Purity | >95% | Achievable with standard chromatographic purification methods. |

| Characterization | NMR, MS | Standard methods for structural confirmation and purity assessment. |

Chemical Synthesis of this compound

While enzymatic synthesis is the predominant method, chemical synthesis offers an alternative route that does not rely on biological systems.[1] However, detailed, step-by-step protocols for the complete chemical synthesis of IGP are not as readily available in the scientific literature. The chemical synthesis would likely be a multi-step process involving the formation of the indole ring and the phosphorylation of the glycerol moiety.

A potential, though not explicitly detailed in the provided search results, synthetic strategy could involve:

-

Synthesis of a protected indole-glycerol derivative: This would likely involve a Fischer indole synthesis or a related method to construct the indole ring from a suitable phenylhydrazine and a protected glycerol-aldehyde or ketone.

-

Phosphorylation: The hydroxyl group at the 3-position of the glycerol moiety would then be selectively phosphorylated.

-

Deprotection: Removal of any protecting groups to yield the final product.

Given the complexity and the lack of established protocols, this approach would require significant optimization and characterization at each step.

Conclusion